
2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a sulfonamide derivative that has been synthesized using specific methods and has shown promising results in various experiments.
Mécanisme D'action
The mechanism of action of 2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide involves the inhibition of specific enzymes and proteins, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in cancer and inflammation. This compound also inhibits bacterial growth by disrupting the bacterial cell wall synthesis.
Biochemical and Physiological Effects:
2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. This compound has anti-inflammatory properties, which can reduce the production of inflammatory cytokines and prostaglandins. It also has anti-tumor properties, which can inhibit the growth and proliferation of cancer cells. Additionally, this compound has antibacterial properties, which can inhibit the growth of specific bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit specific enzymes and proteins. This allows researchers to study the specific mechanisms involved in various diseases. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy of the results.
Orientations Futures
There are several future directions for the use of 2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide in scientific research. One potential direction is the development of new therapeutic agents based on this compound for the treatment of cancer, inflammation, and bacterial infections. Another direction is the study of the specific mechanisms involved in the inhibition of enzymes and proteins by this compound. Additionally, this compound can be used as a tool in the development of new drugs and therapies for various diseases.
Conclusion:
In conclusion, 2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has shown promising results in various scientific research applications. This compound has the potential to be used as a therapeutic agent for the treatment of cancer, inflammation, and bacterial infections. Further research is needed to fully understand the mechanisms involved in the inhibition of enzymes and proteins by this compound and to develop new drugs and therapies based on its properties.
Méthodes De Synthèse
2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide can be synthesized using a specific method that involves the reaction of 2,5-diethoxybenzenesulfonyl chloride with oxolane-2-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide has been used in various scientific research applications, including studies on cancer, inflammation, and bacterial infections. This compound has shown potential as a therapeutic agent due to its ability to inhibit specific enzymes and proteins involved in these diseases.
Propriétés
IUPAC Name |
2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S/c1-3-19-12-7-8-14(20-4-2)15(10-12)22(17,18)16-11-13-6-5-9-21-13/h7-8,10,13,16H,3-6,9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFJHTBIZOPEHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

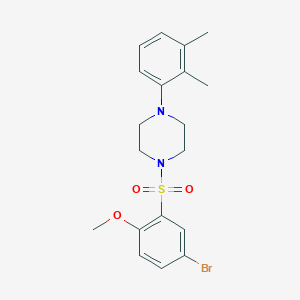
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B350416.png)
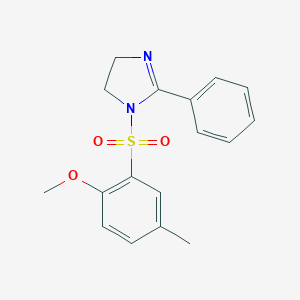
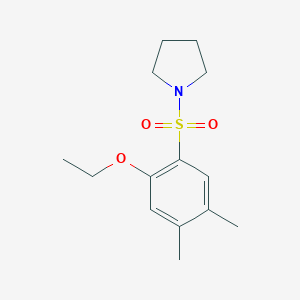
![{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyphenyl)amine](/img/structure/B350440.png)

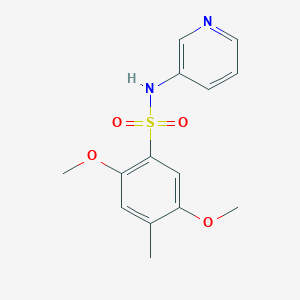
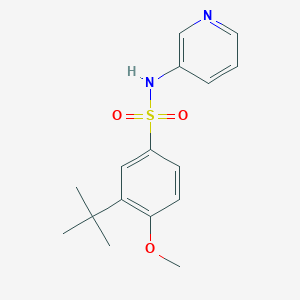

![1-Acetyl-4-[(3-butoxy-4-chlorophenyl)sulfonyl]piperazine](/img/structure/B350461.png)
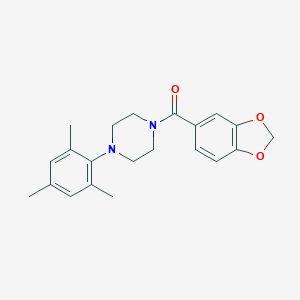
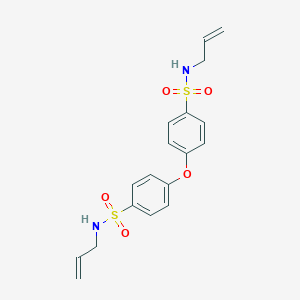
amine](/img/structure/B350497.png)
